8-(4-methoxy-3-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane
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Overview
Description
8-(4-methoxy-3-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with a sulfonyl group and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-methoxy-3-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration and Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the efficient preparation of enantiomerically pure compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the catalytic processes involved.
Chemical Reactions Analysis
Types of Reactions
8-(4-methoxy-3-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
8-(4-methoxy-3-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Biology: Its unique structure makes it a useful tool for studying biological processes and interactions at the molecular level.
Industry: The compound’s reactivity and functional groups make it suitable for use in various industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 8-(4-methoxy-3-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The sulfonyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[3.2.1]octane: Another bicyclic compound with a nitrogen atom in the ring, known for its applications in drug discovery.
8-oxabicyclo[3.2.1]octane: A structurally related compound with an oxygen atom in the ring, used in the synthesis of natural products.
Uniqueness
8-(4-methoxy-3-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane is unique due to the presence of both sulfonyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in similar bicyclic compounds, making it a valuable target for synthetic and medicinal chemistry research.
Properties
IUPAC Name |
8-(4-methoxy-3-methylphenyl)sulfonyl-3-methylidene-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c1-11-8-13-4-5-14(9-11)17(13)21(18,19)15-6-7-16(20-3)12(2)10-15/h6-7,10,13-14H,1,4-5,8-9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCLYSDWLGTVQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2C3CCC2CC(=C)C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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